Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate
Overview
Description
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a dichlorophenyl group and a hydroxypropanoate moiety
Scientific Research Applications
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. Compounds with similar structures or functional groups often have similar targets. For example, compounds with a dichlorophenyl group, like 3,4-Dichloromethylphenidate , often target neurotransmitter systems, acting as reuptake inhibitors .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effects. For instance, reuptake inhibitors like 3,4-Dichloromethylphenidate block the reuptake of neurotransmitters, increasing their concentration in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, reuptake inhibitors can affect the signaling pathways of their target neurotransmitters .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. For example, 3,4-Dichloromethylphenidate is primarily metabolized by the liver and excreted renally .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. For instance, reuptake inhibitors can lead to increased neurotransmission, which can have various effects depending on the specific neurotransmitter involved .
Action Environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
Safety and Hazards
Future Directions
The future directions for research on “Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate” would depend on its specific properties and potential applications. For similar compounds, research directions could include exploring their potential as therapeutic agents, investigating their mechanisms of action, and developing more efficient synthesis methods .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase (AchE). This interaction can lead to changes in enzyme activity, affecting the hydrolysis of acetylcholine in the cholinergic nervous system . Additionally, the compound’s interaction with reactive oxygen species (ROS) can influence cellular oxidative stress levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Furthermore, its interaction with ROS can result in oxidative damage to cellular components, such as lipids, proteins, and DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound’s interaction with AchE can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent changes in nerve signal transmission . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as oxidative stress and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects, such as oxidative damage and disruption of cellular processes, have been observed at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. For instance, the compound can undergo hydrolysis and oxidation, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s activity and effectiveness in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization within the chloroplasts or endoplasmic reticulum can influence its role in cellular processes, such as oxidative stress responses and protein folding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,4-dichlorophenyl)-3-oxopropanoate
- Methyl 2-(3,4-dichlorophenyl)-3-aminopropanoate
Uniqueness
Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)7(5-13)6-2-3-8(11)9(12)4-6/h2-4,7,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPJQLPZFIYXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168119 | |
Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254365-79-1 | |
Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254365-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 3,4-dichloro-α-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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